Cas no 931-53-3 (CYCLOHEXYL ISOCYANIDE)

Isocyanocyclohexane is a chemical substance with the molecular formula c7h11n< Br>
CYCLOHEXYL ISOCYANIDE structure
CYCLOHEXYL ISOCYANIDE structure
CYCLOHEXYL ISOCYANIDE
931-53-3
C7H11N
109.168941736221
MFCD00003839
95526
79129

CYCLOHEXYL ISOCYANIDE Properties

Names and Identifiers

    • CYCLOHEXYL ISOCYANIDE
    • Cyclohexane, isocyano-
    • Cyclohexaneisonitrile
    • BIO-FARMA BF001328
    • ISOCYANOCYCLOHEXANE
    • HANSA ISN-0519
    • CYCLOHEXYL ISONITRILE
    • Cyclohexyl #niso-cyanide
    • Cyclohexyl isocyanide (6CI, 7CI, 8CI)
    • Isocyanocyclohexane (ACI)
    • 1-Cyclohexyl isonitrile
    • MFCD00003839
    • EN300-254313
    • SCHEMBL243870
    • 3-Isocyano-cyclohexane
    • Isocyano-cyclohexane
    • AKOS001476742
    • Q27102739
    • D89407
    • GEO-00871
    • CYI
    • A904753
    • NSC-60128
    • NSC60128
    • N-Cyclohexylisocyanide
    • EINECS 213-238-7
    • LS-13296
    • (Z)-2-(2-Tritylaminothiazol-4-yl)-2-(2-tert-butoxycarbonylprop-2-oxyimino)aceticacid
    • NS00039528
    • XYZMOVWWVXBHDP-UHFFFAOYSA-N
    • NSC 60128
    • cyclohexylisonitrile
    • CYCLOHEXYL-ISOCYANIDE
    • 931-53-3
    • CHEBI:17966
    • Cyclohexylisocyanide
    • InChI=1/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H
    • DTXSID90239266
    • N7L87QP9YG
    • FT-0633127
    • CS-W004145
    • STK893682
    • DB-057375
    • SY040862
    • BBL020976
    • +Expand
    • MFCD00003839
    • XYZMOVWWVXBHDP-UHFFFAOYSA-N
    • 1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2
    • [C-]#[N+]C1CCCCC1

Computed Properties

  • 109.089149g/mol
  • 0
  • 1.7
  • 0
  • 1
  • 0
  • 109.089149g/mol
  • 109.089149g/mol
  • 4.4Ų
  • 8
  • 103
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 1.46910
  • 0.00000
  • n20/D 1.45(lit.)
  • 78°C/27mmHg(lit.)
  • 6.45°C
  • Fahrenheit: 170.6 ° f
    Celsius: 77 ° c
  • Not determined
  • Stable. Incompatible with strong acids, strong bases, strong reducing agents, strong oxidizing agents. Flammable.
  • Not determined
  • 0.878 g/mL at 25 °C(lit.)

CYCLOHEXYL ISOCYANIDE Security Information

CYCLOHEXYL ISOCYANIDE Customs Data

  • 2926909090
  • China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

CYCLOHEXYL ISOCYANIDE Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GS77-1g
CYCLOHEXYL ISOCYANIDE
931-53-3 98%
1g
$69.00 2024-04-20
A2B Chem LLC
AH82243-1g
CYCLOHEXYL ISOCYANIDE
931-53-3 98%
1g
$53.00 2024-07-18
Aaron
AR00GSFJ-1g
CYCLOHEXYL ISOCYANIDE
931-53-3 98%
1g
$18.00 2024-07-18
abcr
AB140470-1g
Cyclohexyl isocyanide, 98%; .
931-53-3 98%
1g
€56.50
Ambeed
A237341-1g
Cyclohexylisocyanide
931-53-3 98%
1g
$23.0 2024-05-30
Chemenu
CM392626-100g
Cyclohexyl Isocyanide
931-53-3 95%+
100g
$908 2024-07-19
Enamine
EN300-254313-0.05g
isocyanocyclohexane
931-53-3 95%
0.05g
$19.0 2024-06-19
eNovation Chemicals LLC
D750660-5g
CYCLOHEXYL ISOCYANIDE
931-53-3 97%
5g
$185 2022-04-13
Fluorochem
050881-1g
Cyclohexyl isocyanide
931-53-3 >98.0%(GC)
1g
£33.00 2022-03-01
TRC
C992355-100mg
Cyclohexyl Isocyanide
931-53-3
100mg
45.00

CYCLOHEXYL ISOCYANIDE Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  6 min, rt
1.2 Solvents: Water ;  0.6 min, rt
Reference
Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequence
Sharma, Siddharth; Maurya, Ram Awatar; Min, Kyoung-Ik; Jeong, Guan-Young; Kim, Dong-Pyo, Angewandte Chemie, 2013, 52(29), 7564-7568

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Diphosgene Solvents: Dichloromethane ;  0 °C → rt
Reference
Trichloromethyl chloroformate
Kurita, Keisuke, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine ;  4 h, 80 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ;  2 h, 0 °C
Reference
An evaluation of credentials of a multicomponent reaction for the synthesis of isothioureas through the use of a holistic CHEM21 green metrics toolkit
Abou-Shehada, S.; Mampuys, P.; Maes, B. U. W.; Clark, J. H.; Summerton, L., Green Chemistry, 2017, 19(1), 249-258

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Reference
Electrochemical generation of alkyl and aryl isocyanides
Guirado, Antonio; Zapata, Andres; Gomez, Jesus L.; Trabalon, Luis; Galvez, Jesus, Tetrahedron, 1999, 55(31), 9631-9640

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Reference
Electrochemical reduction of carbonimidoyl dichlorides. A new method for the preparation of isocyanides
Guirado, Antonio; Zapata, Andres; Fenor, Manuel, Tetrahedron Letters, 1992, 33(33), 4779-82

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt Solvents: Dichloromethane
Reference
Dehydration of formamides using the Burgess reagent: a new route to isocyanides
Creedon, Siobhan M.; Crowley, H. Kevin; McCarthy, Daniel G., Journal of the Chemical Society, 1998, (6), 1015-1018

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ethanolamine (reaction products with Merrifield resin and bis(diethylamino)phenylphosphine) ,  Potassium carbonate ,  Divinylbenzene-styrene copolymer (chloromethylated, reaction products with aminoethanol and bis(diethylamino)phenylphosphine) Solvents: Dimethylformamide ;  2 d, 80 °C
1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ;  10 h, 115 °C
1.3 Solvents: Toluene ;  45 min, 140 °C
Reference
A polymer-supported [1,3,2]oxazaphospholidine for the conversion of isothiocyanates to isocyanides and their subsequent use in an Ugi reaction
Ley, Steven V.; Taylor, Stephen J., Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1813-1816

Synthetic Circuit 8

Reaction Conditions
1.1 0 °C; overnight, 0 °C → reflux
1.2 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  20 min, rt; 1 h, 0 °C; 2 h, rt
Reference
Highly Stereoselective Ugi/Pictet-Spengler Sequence
Zhang, Bidong; Kurpiewska, Katarzyna; Doemling, Alexander, Journal of Organic Chemistry, 2022, 87(11), 7085-7096

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Chloroform ;  25 °C
Reference
Isocyanide chemistry enabled by continuous flow technology
Cerra, Bruno; Blondeau, Cecile; Cannalire, Rolando; Giustiniano, Mariateresa; Tali Shandiz, Shiva; et al, Reaction Chemistry & Engineering, 2023, 8(3), 656-660

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Chloroform ;  20 min, 100 psi, 25 °C
Reference
Isocyanide chemistry enabled by continuous flow technology
Cerra, Bruno; Blondeau, Cecile; Cannalire, Rolando; Giustignano, Mariateresa; Shandiz, Shiva Tali; et al, ChemRxiv, 2022, 1, 1-5

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Solvents: Dichloromethane
Reference
Preparation of isocyanides
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C
Reference
Facile reaction of carboxylic acids with isonitriles in toluene
Polisar, Jason G.; Li, Ling; Norton, Jack R., Tetrahedron Letters, 2011, 52(23), 2933-2934

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Cyanuric chloride ,  Potassium carbonate Solvents: Acetone
Reference
A new synthesis of isonitriles
Wittmann, R., Angewandte Chemie, 1961, 73, 219-20

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Pyridine ;  cooled; 5 h, reflux
Reference
Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and their Biological Activities
Zuo, Xiang; Mi, Na; Fan, Zhi-Jin; Zheng, Qing-Xiang; Zhang, Hai-Ke; et al, Journal of Agricultural and Food Chemistry, 2010, 58(5), 2755-2762

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Solvents: Diethyl ether
Reference
Carbodiimides. IV. Elimination of hydrogen sulfide with acylated carbodiimides
Hartke, Klaus, Chemische Berichte, 1966, 99(10), 3163-72

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  30 - 40 min, cooled; 20 - 30 min, reflux
1.2 Reagents: Water ;  0 - 5 °C
Reference
Synthesis of novel carbamoyl-substituted derivatives of isoindole and benzo[f][1,4]oxazepine using a modified Ugi reaction
Ilyn, A. P.; Parchinsky, V. Z.; Peregudova, Yu. N.; Trifilenkov, A. C.; Kravchenko, D. V.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(5), 13-19

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triethylamine ,  1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Solvents: Dichloromethane
Reference
2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC
Isobe, Toshio; Ishikawa, Tsutomu, Journal of Organic Chemistry, 1999, 64(19), 6984-6988

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  30 - 40 min, 0 - 5 °C; 10 min, reflux
Reference
Cyclohexyl isocyanide
Ugi, Ivar; Meyr, Rudolf; Lipinski, Martin; Bodesheim, Ferdinand; Rosendahl, Friedrich, Organic Syntheses, 1961, 41, 13-15

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Pyridine Solvents: Dimethyl carbonate ;  cooled; 18 h, rt; rt → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  30 min, rt
Reference
A more sustainable and highly practicable synthesis of aliphatic isocyanides
Waibel, K. A.; Nickisch, R.; Moehl, N.; Seim, R.; Meier, M. A. R., Green Chemistry, 2020, 22(3), 933-941

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Sodium bicarbonate Solvents: Water ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… ;  16 h, rt
Reference
In-water synthesis of isocyanides under micellar conditions
Brunelli, Francesca; Aprile, Silvio; Russo, Camilla; Giustiniano, Mariateresa; Tron, Gian Cesare, Green Chemistry, 2022, 24(18), 7022-7028

CYCLOHEXYL ISOCYANIDE Raw materials

CYCLOHEXYL ISOCYANIDE Preparation Products

CYCLOHEXYL ISOCYANIDE Suppliers

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(CAS:931-53-3)
A LA DING
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CYCLOHEXYL ISOCYANIDE Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:931-53-3)CYCLOHEXYL ISOCYANIDE
A904753
99%
25g
268.0